N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Description
N-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a 1,3-benzothiazole core linked via a carboxamide group to a 1,3,4-oxadiazole ring substituted at position 5 with a 4-methylphenyl group. The benzothiazole moiety contributes to π-π stacking interactions, while the oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity . Based on structural analogs (e.g., and ), its molecular formula is inferred as C₁₇H₁₄N₄O₂S, with a molecular weight of approximately 338.4 g/mol.
Properties
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c1-10-2-4-11(5-3-10)16-20-21-17(23-16)19-15(22)12-6-7-13-14(8-12)24-9-18-13/h2-9H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFAKVKUFGVQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and oxadiazole intermediates. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be synthesized via the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Trends :
- Electron-withdrawing groups (e.g., sulfonyl in , chlorine in ) improve stability and polar interactions with biological targets .
- Heteroaromatic substituents (e.g., thiophene in ) introduce additional π-π stacking or halogen-bonding capabilities .
Core Structure and Linkage Modifications
Comparisons with non-benzothiazole analogs reveal the importance of the carboxamide linkage and aromatic core:
- Propanamide Analogs () : Compounds like 7c–7f feature a propanamide linker with a sulfanyl group instead of a benzothiazole-carboxamide. These exhibit lower molecular weights (375–389 g/mol) and melting points (134–178°C) due to reduced aromaticity and flexibility .
- Benzothiazole vs. Thiazole : The target’s benzothiazole core provides greater rigidity and conjugation compared to simpler thiazole rings (e.g., ), likely enhancing binding affinity to hydrophobic enzyme pockets .
Biological Activity
N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure composed of a benzothiazole moiety linked to a 1,3,4-oxadiazole ring. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially influencing its biological interactions.
Anticancer Activity
Numerous studies have investigated the anticancer potential of benzothiazole and oxadiazole derivatives. The compound has shown promising results in various cancer cell lines:
Case Studies
- Cytotoxicity Assessment : A study demonstrated that derivatives of benzothiazole exhibited significant cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers. The compound's effectiveness was measured using GI50 values, indicating its ability to inhibit cell growth at low concentrations .
- Mechanism of Action : The anticancer mechanism is believed to involve the induction of apoptosis and cell cycle arrest. In vitro studies revealed that treatment with this compound led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the oxadiazole and benzothiazole rings. Variations in these groups can significantly enhance or diminish anticancer activity. For instance, compounds with electron-withdrawing groups at the para position of the phenyl ring showed improved efficacy against various cancer types .
Other Biological Activities
Beyond anticancer properties, this compound has exhibited other biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical pathogens in healthcare settings .
- Anti-inflammatory Effects : Preliminary studies indicate that certain derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α .
Comparative Analysis of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide?
The compound is typically synthesized via multi-step condensation reactions. For example:
- Step 1 : Formation of the 1,3,4-oxadiazole ring by cyclizing a hydrazide intermediate with a substituted benzaldehyde under acidic or thermal conditions.
- Step 2 : Coupling the oxadiazole intermediate with a benzothiazole-6-carboxylic acid derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
- Key Characterization : Confirm the structure using -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and IR (amide C=O stretch ~1650–1700 cm) .
Table 1 : Representative Reaction Yields for Analogous Compounds
| Substituent on Oxadiazole | Yield (%) | Solvent Used | Reference |
|---|---|---|---|
| 4-Chlorophenyl | 70 | Ethanol | |
| 2,6-Difluorophenyl | 60 | Ethanol | |
| 4-Methoxyphenyl | 45 | Acetic acid |
Q. How is the purity and structural integrity of this compound validated in academic research?
Methodological validation includes:
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% typically required).
- Spectroscopy :
- - and -NMR to confirm proton environments and carbon frameworks. For example, the oxadiazole C-2 proton appears as a singlet near δ 8.1 ppm .
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]).
- Elemental Analysis : Matching calculated vs. experimental C, H, N, S percentages (deviation <0.4%) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of the oxadiazole intermediate?
Key variables include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol, as seen in analogous syntheses .
- Catalysis : Using p-toluenesulfonic acid (PTSA) or iodine to accelerate dehydrative cyclization .
- Temperature : Heating under reflux (80–100°C) for 4–6 hours improves ring closure kinetics.
- Work-Up : Precipitation in ice-cwater followed by recrystallization (e.g., from ethanol/water) enhances purity .
Example Optimization :
| Condition | Yield Improvement | Reference |
|---|---|---|
| DMF + PTSA, 100°C | 15% increase | |
| Iodine catalysis | 20% increase |
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Substituent Effects : Minor structural variations (e.g., electron-withdrawing vs. donating groups on the oxadiazole) drastically alter bioactivity. Systematic SAR studies are critical .
- Assay Variability : Standardize assay protocols (e.g., cell lines, incubation times). For instance, cytotoxicity in MCF-7 vs. HEK293 cells may differ due to metabolic pathways .
- Purity Verification : Impurities (>5%) can skew results. Re-evaluate compounds via HPLC and re-test in biological models .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinase inhibitors). The benzothiazole moiety often interacts with hydrophobic pockets .
- ADMET Prediction : Tools like SwissADME assess logP (optimal 2–3), aqueous solubility, and CYP450 metabolism. For example, adding polar groups (e.g., -OH) improves solubility but may reduce membrane permeability .
- Example : Methyl substituents on the oxadiazole (as in the target compound) balance lipophilicity and metabolic stability .
Q. What advanced spectroscopic techniques confirm conformational stability in solution?
- 2D NMR (COSY, NOESY) : Identifies through-space interactions between the benzothiazole and oxadiazole rings, confirming planar geometry .
- Variable Temperature NMR : Detects rotational barriers (e.g., around the amide bond) by observing signal splitting at low temperatures .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for related benzothiazole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
